7-(4-fluorophenyl)-5-phenyl-N-[(pyridin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
The compound 7-(4-fluorophenyl)-5-phenyl-N-[(pyridin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by:
- A 4-fluorophenyl group at position 7 of the pyrrolopyrimidine core.
- A phenyl substituent at position 3.
- An N-[(pyridin-2-yl)methyl] moiety on the amine group at position 4.
This scaffold is structurally related to kinase inhibitors and antimicrobial agents, with substitutions influencing target selectivity and pharmacokinetic properties .
Properties
Molecular Formula |
C24H18FN5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H18FN5/c25-18-9-11-20(12-10-18)30-15-21(17-6-2-1-3-7-17)22-23(28-16-29-24(22)30)27-14-19-8-4-5-13-26-19/h1-13,15-16H,14H2,(H,27,28,29) |
InChI Key |
BQEYQTLBFBATJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CC=N4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-5-phenyl-N-[(pyridin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-d]pyrimidine core.
Substitution Reactions:
N-alkylation: The final step involves the N-alkylation of the pyrrolo[2,3-d]pyrimidine core with pyridin-2-ylmethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorophenyl)-5-phenyl-N-[(pyridin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic reagents, and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
7-(4-fluorophenyl)-5-phenyl-N-[(pyridin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a kinase inhibitor or receptor modulator.
Industry: Used in the development of novel materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-5-phenyl-N-[(pyridin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Impact of Substituents on Selectivity and Efficacy
- Halogenated Aryl Groups: The 4-fluorophenyl group in the target compound and analogues (e.g., ) enhances metabolic stability and binding affinity via hydrophobic interactions. Compound 13 in (6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) demonstrates synergistic effects with antimicrobial peptides, highlighting fluorine's role in enhancing bioactivity.
N4-Substituents :
- The N-(pyridin-2-yl)methyl group in the target compound may improve solubility and kinase binding compared to bulkier substituents like biphenyl () or spirocyclic amines ().
- In , the 5-azaspiro[2.4]heptan-7-amine group in (R)-6c conferred JAK1 selectivity (IC50 = 8.5 nM) over JAK2 (SI = 48), emphasizing the role of rigid amine substituents in kinase selectivity.
Position 7 Modifications :
Biological Activity
The compound 7-(4-fluorophenyl)-5-phenyl-N-[(pyridin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS Number: 477230-18-5) is a pyrrolo[2,3-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, supported by empirical data, case studies, and relevant research findings.
- Molecular Formula: C24H18FN5
- Molecular Weight: 395.4316 g/mol
- SMILES Notation: Fc1ccc(cc1)n1cc(c2c1ncnc2NCc1ccccn1)c1ccccc1
Research indicates that this compound exhibits inhibitory activity against various kinases, particularly NF-κB inducing kinase (NIK), which plays a crucial role in inflammatory responses and cancer progression. In a study by Zhang et al. (2020), derivatives of pyrrolo[2,3-d]pyrimidin-4-amines were synthesized and screened for their ability to inhibit interleukin 6 secretion in BEAS-2B cells, revealing significant anti-inflammatory properties .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Effect | Reference |
|---|---|---|
| NIK Inhibition | Potent inhibition | |
| Anti-inflammatory | Reduced IL-6 secretion | |
| Anticancer Potential | Cytotoxicity in cancer cell lines |
Case Studies
- Inhibition of IL-6 Secretion
- Cytotoxicity Against Cancer Cell Lines
- Structural Modifications and Activity
Research Findings
Recent advancements in drug design have focused on optimizing the biological activity of pyrrolo[2,3-d]pyrimidine derivatives. Notably:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
